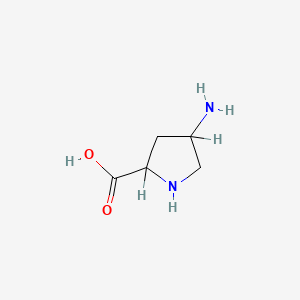
4-Aminopyrrolidine-2-carboxylic acid
Descripción general
Descripción
4-Aminopyrrolidine-2-carboxylic acid belongs to the class of organic compounds known as proline and derivatives .
Synthesis Analysis
The synthesis of 4-Aminopyrrolidine-2-carboxylic acid involves the use of different cyclic or acyclic precursors . The synthesis of derivatives of (2S,4S)-ethyl 4-aminopyrrolidine-2-carboxylate/acid bearing amide/sulfonamide and urea functionality is achieved as per the reaction sequence depicted in the relevant schemes .Molecular Structure Analysis
The molecular formula of 4-Aminopyrrolidine-2-carboxylic acid is C5H10N2O2 .Chemical Reactions Analysis
The chemical reactions involving 4-Aminopyrrolidine-2-carboxylic acid are complex and involve various steps. For instance, the synthesis of designed derivatives of (2S,4S)-ethyl 4-aminopyrrolidine-2-carboxylate/acid bearing amide/sulfonamide and urea functionality is achieved as per the reaction sequence depicted in the relevant schemes .Physical And Chemical Properties Analysis
The physical form of 4-Aminopyrrolidine-2-carboxylic acid is solid . Its molecular weight is 203.07 .Aplicaciones Científicas De Investigación
Catalysis in Asymmetric Reactions
4-Aminopyrrolidine-2-carboxylic acid derivatives, such as homochiral methyl 4-aminopyrrolidine-2-carboxylates, have been used in catalyzing asymmetric Michael additions of ketones to nitroalkenes. This highlights their potential in enantioselective catalysis and asymmetric synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthesis of Amino Acids and Derivatives
The compound has been employed in the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, demonstrating its utility in the synthesis of complex organic molecules (Bunnage et al., 2004).
Industrial Synthesis
An economically viable synthesis method for tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, starting from L-aspartic acid, has been developed. This process features mild reaction conditions and can be used for industrial preparation, indicating the compound's relevance in large-scale manufacturing (Han et al., 2018).
Biological Evaluation and Drug Development
The compound has been explored in the synthesis and biological evaluation of new GABA-uptake inhibitors. Such studies are crucial for the development of pharmaceuticals targeting neurotransmitter systems (Zhao et al., 2005).
Multicomponent Synthesis
It has been used in the multicomponent synthesis of N-aminopyrrolidine-2,5-diones. This demonstrates its applicability in complex chemical reactions, contributing to the diversification of synthetic routes in organic chemistry (Adib et al., 2011).
Medicinal Chemistry
In medicinal chemistry, 4-fluoropyrrolidine derivatives, closely related to 4-aminopyrrolidine-2-carboxylic acid, are used in synthesizing dipeptidyl peptidase IV inhibitors, indicating the compound's relevance in the development of therapeutic agents (Singh & Umemoto, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-aminopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINASQYHDCLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99146-69-7 | |
| Record name | 4-Aminopyrrolidine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099146697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)
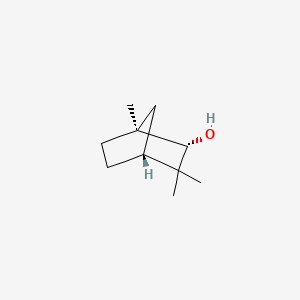
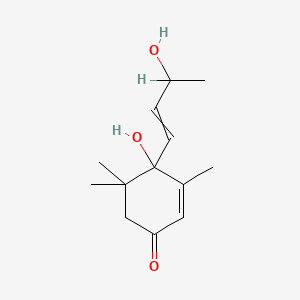

![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)
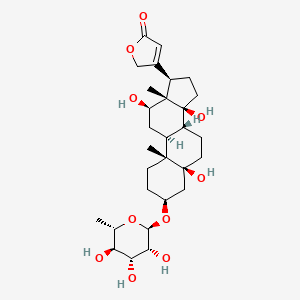
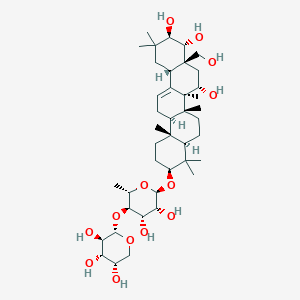


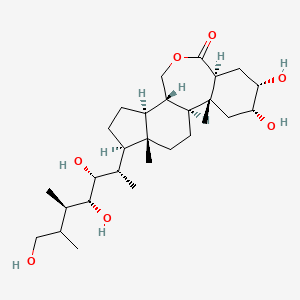
![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)
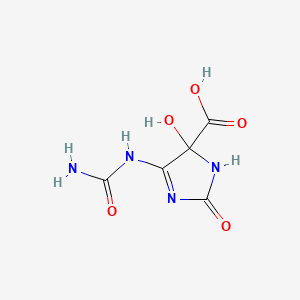
![[1-Myristoyl-glycerol-3-YL]phosphonylcholine](/img/structure/B1199737.png)
